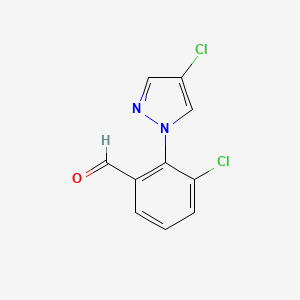
3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 4-chloro-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the benzaldehyde moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring and pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with different substitution pattern.
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine: Contains a pyrazole ring with methyl groups instead of chlorine.
Uniqueness
3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing specialized applications in various fields .
Biological Activity
3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde, with the CAS number 1694972-42-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C10H6Cl2N2O
- Molecular Weight : 241.07 g/mol
- Structure : The compound features a benzaldehyde moiety substituted with two chlorine atoms and a pyrazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. The presence of the pyrazole ring in this compound suggests potential antiproliferative effects against various cancer cell lines. Studies have shown that related pyrazole derivatives can inhibit the growth of cancer cells, including:
- Breast Cancer : Compounds similar to this compound have demonstrated effectiveness against MDA-MB-231 cells.
- Liver Cancer : HepG2 cells have also been targets in studies showcasing the anticancer potential of pyrazole derivatives .
Antibacterial and Antifungal Activity
The compound's structural features may contribute to antibacterial and antifungal activities. Similar pyrazole derivatives have been tested against various pathogens, showing promising results:
- Antibacterial Activity : Pyrazole compounds have been noted for their effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
Anti-inflammatory Activity
Recent studies highlight the anti-inflammatory potential of pyrazole derivatives. Compounds with similar structures have been identified as selective COX-2 inhibitors, offering therapeutic avenues for inflammatory conditions .
Case Studies
-
Synthesis and Evaluation of Pyrazole Derivatives :
A study synthesized various pyrazole derivatives and evaluated their biological activities. Among these, some exhibited significant antiproliferative activity in vitro against multiple cancer cell lines, suggesting a promising avenue for drug development . -
In Vivo Studies :
Animal studies assessing the toxicity and efficacy of pyrazole compounds demonstrated their safety profiles and therapeutic potential, with some compounds showing no adverse effects at high doses (LD50 > 2000 mg/kg) .
Properties
Molecular Formula |
C10H6Cl2N2O |
|---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
3-chloro-2-(4-chloropyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H |
InChI Key |
BUNHIQMCHBHYGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















